molecular formula C15H14O3 B1313573 3,2'-Dimethoxybenzophenone CAS No. 21554-74-5

3,2'-Dimethoxybenzophenone

Cat. No.: B1313573
CAS No.: 21554-74-5
M. Wt: 242.27 g/mol
InChI Key: GCJOBHLDPVQLSI-UHFFFAOYSA-N
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Description

3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3. It belongs to the family of benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. This property makes benzophenones, including 3,2’-Dimethoxybenzophenone, valuable in various applications, particularly in the formulation of sunscreens and other UV-protective products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at temperatures between 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at around 50°C for 2-3 hours. The reaction is stopped by adding water for hydrolysis, followed by rotary evaporation and recrystallization to obtain 3,2’-Dimethoxybenzophenone .

Industrial Production Methods: Industrial production methods for 3,2’-Dimethoxybenzophenone follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, or other substituted benzophenones.

Scientific Research Applications

3,2’-Dimethoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its UV-absorbing properties.

    Biology: Studied for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.

Comparison with Similar Compounds

  • 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone
  • 2,2’-Dihydroxy-4-methoxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone

Comparison: 3,2’-Dimethoxybenzophenone is unique due to its specific substitution pattern, which influences its UV-absorbing properties and reactivity. Compared to other benzophenones, it offers a distinct balance of stability and photoprotective efficacy, making it particularly suitable for applications requiring long-term UV protection .

Properties

IUPAC Name

(2-methoxyphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJOBHLDPVQLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493204
Record name (2-Methoxyphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21554-74-5
Record name (2-Methoxyphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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